molecular formula C16H23N3O4 B11796355 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11796355
M. Wt: 321.37 g/mol
InChI Key: NGJQKWWVKUKWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a carbonyl compound under controlled conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Nicotinic Acid Moiety: The nicotinic acid moiety is attached through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid can be synthesized through the reaction of 2-methylnicotinic acid with tert-butoxycarbonyl-protected piperazine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, facilitating further reactions without undesired side reactions. The compound typically exhibits high purity (>98%) and stability under standard laboratory conditions .

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including those with a nicotinic acid moiety, exhibit significant anticancer properties. For example, studies have demonstrated that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can enhance cytotoxic activity by affecting interactions with cellular targets .

Antimycobacterial Activity

The compound has shown potential as an antimycobacterial agent against strains such as Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy against resistant strains of mycobacteria, highlighting its potential role in tuberculosis treatment .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Some studies have indicated that compounds similar to 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid may influence neurotransmitter systems, potentially serving as anxiolytics or antidepressants. This suggests avenues for further exploration in psychiatric and neurological disorders .

Anticancer Evaluation

A recent study evaluated the anticancer activity of various piperazine derivatives, including those related to 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid. The results indicated a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value observed at 15 µM after 48 hours of treatment.

Cell LineIC50 Value (µM)Reference Year
MCF-7152023

Antimycobacterial Study

In another case study, the compound was tested against M. tuberculosis, yielding promising results with an MIC of 8 μM for one of its derivatives . This establishes it as a candidate for further development in combating tuberculosis.

Mycobacterial StrainMIC (μM)Reference Year
M. tuberculosis82023

Conclusion and Future Directions

The applications of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid span several critical areas in medicinal chemistry, particularly in anticancer and antimycobacterial research. Its structural characteristics allow for diverse modifications that can enhance biological activity and therapeutic potential.

Future research should focus on:

  • Mechanistic Studies : Elucidating the specific mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
  • Formulation Development : Exploring suitable delivery methods to maximize therapeutic benefits while minimizing side effects.

By advancing our understanding of this compound's properties and applications, we can pave the way for novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: A similar compound with a piperazine ring and a tert-butoxycarbonyl group.

    4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate: Another compound with a piperazine ring and a tert-butoxycarbonyl group, but with different substituents.

Uniqueness

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts specific chemical and biological properties

Biological Activity

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine moiety, which is known for its biological activity, particularly in the realm of neuropharmacology and drug design.

Chemical Structure and Properties

The chemical structure of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid can be represented as follows:

  • IUPAC Name : 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid
  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.30 g/mol
  • CAS Number : 156478-71-6

Biological Activity Overview

The biological activities of this compound are primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential as a neuroprotective agent. Below are key findings from various studies regarding its biological activity:

1. Nicotinic Receptor Modulation

Research indicates that derivatives of nicotinic acids can modulate nAChRs, which are implicated in cognitive functions and neurodegenerative diseases. The piperazine group enhances binding affinity to these receptors, potentially improving cognitive function and providing neuroprotective effects .

2. Anticancer Properties

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, related piperazine derivatives have demonstrated significant activity against breast cancer cells .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against bacterial strains, making them candidates for further investigation in antibiotic development .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of various nicotinic acid derivatives, it was found that compounds containing piperazine rings significantly reduced neuronal cell death in models of oxidative stress. This suggests that 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid could be beneficial in treating conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer efficacy of several nicotinic acid derivatives on human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Nicotinic Receptor ModulationEnhanced binding affinity to nAChRs
Anticancer PropertiesInduced apoptosis in breast cancer cells
Antimicrobial ActivityActivity against various bacterial strains
Neuroprotective EffectsReduced neuronal cell death under oxidative stress

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-12(14(20)21)5-6-13(17-11)18-7-9-19(10-8-18)15(22)23-16(2,3)4/h5-6H,7-10H2,1-4H3,(H,20,21)

InChI Key

NGJQKWWVKUKWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.